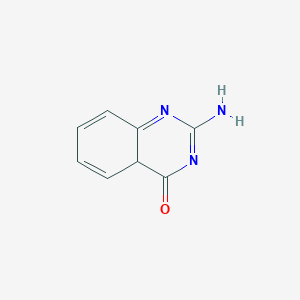

2-amino-4aH-quinazolin-4-one

説明

Structure

3D Structure

特性

分子式 |

C8H7N3O |

|---|---|

分子量 |

161.16 g/mol |

IUPAC名 |

2-amino-4aH-quinazolin-4-one |

InChI |

InChI=1S/C8H7N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-5H,(H2,9,11,12) |

InChIキー |

JLYLYWISVOLWQQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC2C(=NC(=NC2=O)N)C=C1 |

製品の起源 |

United States |

Synthetic Strategies and Methodologies for 2 Amino 4ah Quinazolin 4 One and Its Analogues

Classical Synthetic Approaches to the 2-amino-4aH-quinazolin-4-one Nucleus

Traditional methods for synthesizing the this compound core have been well-established and widely utilized. These approaches often involve cyclocondensation reactions, multi-component reactions, and the use of reactive precursors like isatoic anhydride (B1165640).

The condensation of o-aminobenzoic acid (anthranilic acid) and its derivatives with a variety of reagents is a cornerstone for the synthesis of quinazolinones. A common approach involves the reaction of o-aminobenzoic acid with formamide (B127407), which upon heating, leads to the formation of the quinazolin-4(3H)-one ring system. researchgate.net Another strategy is the reaction of o-aminobenzoic acid derivatives with acetic anhydride to form an intermediate benzoxazinone (B8607429), which is then condensed with nitrogen nucleophiles to yield the desired quinazolinone. researchgate.net

The versatility of this method is demonstrated by the synthesis of various substituted quinazolinones. For instance, reacting 2-aminobenzoic acid with the appropriate isothiocyanate can yield 2-mercapto-3-substituted quinazolin-4(3H)-one derivatives. researchgate.net Similarly, esterification of 2-aminobenzoic acid followed by reaction with isocyanates can produce 1,3-disubstituted quinazol-2,4(1H, 3H)-diones. researchgate.net The reaction of 5-bromoanthranilic acid with o-aminobenzoyl chloride in pyridine (B92270) serves as another example of this classical approach. biomedpharmajournal.org

A summary of representative cyclocondensation reactions is presented in the table below.

| Starting Material | Reagent(s) | Product | Reference |

| 2-Aminobenzoic acid | Formamide | Quinazolin-4(3H)-one | researchgate.net |

| 2-Aminobenzoic acid | Acetic anhydride, then a nitrogen nucleophile | Substituted quinazolin-4(3H)-one | researchgate.net |

| 2-Aminobenzoic acid | Isothiocyanate | 2-Mercapto-3-substituted quinazolin-4(3H)-one | researchgate.net |

| 5-Bromoanthranilic acid | o-Aminobenzoyl chloride, Pyridine | 6-Bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | biomedpharmajournal.org |

Multi-component reactions (MCRs) offer a highly efficient pathway for the synthesis of complex molecules like this compound derivatives in a single step, which is advantageous over linear syntheses. aurigeneservices.com These reactions are prized for their atom economy and procedural simplicity.

One notable MCR involves the condensation of isatoic anhydride, an amine, and an electrophilic cyanating agent, N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS). aurigeneservices.comresearchgate.net This one-pot process proceeds through a cascade of reactions including ring opening, decarboxylation, dehydration, elimination, and heterocycloannulation to furnish 2-amino-3-substituted quinazolinones in good yields. aurigeneservices.com The choice of base and solvent significantly influences the reaction outcome, with LiHMDS in 1,4-dioxane (B91453) proving to be optimal in certain cases. aurigeneservices.com

Another MCR strategy for synthesizing 2,3-dihydroquinazolin-4(1H)-ones involves the reaction of isatoic anhydride, anilines, and aromatic aldehydes in a gluconic acid aqueous solution, which acts as a bio-based green solvent. openmedicinalchemistryjournal.com Furthermore, ionic liquids have been employed as both a solvent and catalyst for the efficient multicomponent reaction of 2-aminobenzothiazole, isatoic anhydride, and various aldehydes. openmedicinalchemistryjournal.com

The following table summarizes key multi-component reactions for the synthesis of quinazolinone derivatives.

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product | Reference |

| Isatoic anhydride | Amine | NCTS | LiHMDS / 1,4-dioxane | 2-Amino-3-substituted quinazolinone | aurigeneservices.comresearchgate.net |

| Isatoic anhydride | Substituted aniline | Aromatic aldehyde | Gluconic acid aqueous solution | 2,3-Dihydroquinazolin-4(1H)-one | openmedicinalchemistryjournal.com |

| Isatoic anhydride | 2-Aminobenzothiazole | Aldehyde | Ionic liquid | 2,3-Dihydroquinazolin-4(1H)-one | openmedicinalchemistryjournal.com |

| Isatoic anhydride | Ammonium (B1175870) acetate (B1210297) | Aldehyde | NaOCl / Ethanol | 2-Substituted quinazolin-4(3H)-one | derpharmachemica.com |

Isatoic anhydride is a versatile and widely used precursor for the synthesis of quinazolinones due to its reactivity towards nucleophiles. derpharmachemica.com The ring-opening of isatoic anhydride by an amine, followed by cyclization, is a fundamental strategy.

A solid-phase synthesis of 2-amino-4(1H)-quinazolinones has been developed using a resin-bound amine. nih.gov This amine is converted to a polymer-bound S-methylthiopseudourea, which then undergoes condensation with various substituted isatoic anhydrides to afford the desired quinazolinone derivatives, a method well-suited for combinatorial library generation. nih.gov

In another approach, a one-pot, two-step process has been developed involving the ring-opening of isatoic anhydride and a subsequent palladium-catalyzed oxidative isocyanide-insertion to construct a wide range of 2-amino-4(3H)-quinazolinones in moderate to excellent yields. rsc.org This method is noted for its regioselectivity and operational simplicity. rsc.org

The reaction of isatoic anhydride with amines and aldehydes in the presence of various catalysts such as iodine, silica, sulfuric acid, or Lewis acids is also a common method, although it can sometimes lead to the formation of 2,3-dihydroquinazoline-4(1H)-ones as byproducts. derpharmachemica.com

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, the focus has shifted towards developing more sustainable and efficient synthetic methods. These modern approaches often utilize catalysts and alternative energy sources to minimize waste and improve reaction conditions.

Catalysis plays a crucial role in modern organic synthesis, and the preparation of quinazolinones is no exception. A variety of catalysts, including transition metals and other Lewis acids, have been employed to facilitate their formation.

Antimony(III) trichloride (B1173362) (SbCl3) has been shown to be an effective catalyst (at 1 mol%) for the condensation of anthranilamide with aldehydes or ketones to produce quinazolin-4(3H)-one derivatives. scispace.com This reaction proceeds in high yields under solvent-free conditions with microwave irradiation. scispace.com Copper-catalyzed reactions have also gained significant attention due to the low cost and abundance of copper. chim.it For example, copper(I) iodide in combination with 4-hydroxy-L-proline can catalyze the coupling of N-substituted o-bromobenzamides with formamide to produce 3-substituted quinazolinones. organic-chemistry.org

Transition metal-free approaches have also been developed. An efficient one-pot annulation of o-aminobenzamides and thiols has been reported to produce 2-aryl (heteroaryl) quinazolin-4(3H)-ones without the need for a transition metal or an external oxidant. rsc.org Furthermore, electrochemical synthesis provides a mild and oxidant-free method for the desulfurative cyclization of 2-aminobenzamides and isothiocyanates to yield 2-aminoquinazolin-4(3H)-one derivatives. rsc.org

The table below highlights some catalyst-mediated synthetic routes.

| Starting Materials | Catalyst | Key Features | Product | Reference |

| Anthranilamide, Aldehyde/Ketone | SbCl3 | Microwave, Solvent-free, 1 mol% catalyst | Quinazolin-4(3H)-one derivative | scispace.com |

| N-substituted o-bromobenzamide, Formamide | CuI/4-hydroxy-L-proline | - | 3-Substituted quinazolinone | organic-chemistry.org |

| o-Aminobenzamide, Thiol | None | Transition-metal-free, Oxidant-free | 2-Aryl (heteroaryl) quinazolin-4(3H)-one | rsc.org |

| 2-Aminobenzamide (B116534), Isothiocyanate | None (Electrochemical) | Metal-catalyst-free, Oxidant-free | 2-Aminoquinazolin-4(3H)-one derivative | rsc.org |

| Isatoic anhydride, Amine, NCTS | LiHMDS | One-pot MCR | 2-Amino-3-substituted quinazolinone | aurigeneservices.comresearchgate.net |

The principles of green chemistry have driven the development of solvent-free and microwave-assisted synthetic protocols, which often lead to shorter reaction times, higher yields, and reduced environmental impact. researchgate.netresearchgate.net

Microwave irradiation has been successfully applied to the synthesis of quinazolin-4-ones, significantly accelerating the reaction compared to conventional heating. researchgate.net For example, the condensation of anthranilic acid, an orthoester, and ammonium acetate under microwave conditions can rapidly produce 2-substituted-4(3H)-quinazolinones. researchgate.net Similarly, the synthesis of 3-aryl-2-alkyl-quinazolin-4-one derivatives via the reaction of benzoxazinone with various amines is enhanced by microwave radiation, leading to improved yields and reduced reaction times. scholarsresearchlibrary.com

Solvent-free conditions are another hallmark of green synthesis. The reaction of anthranilic acid with various amides, such as nicotinamide (B372718) or benzamide, can be effectively catalyzed by montmorillonite (B579905) K-10 clay under solvent-free conditions to yield quinazolin-4(3H)-ones. researchgate.net The use of antimony(III) trichloride as a catalyst for the reaction of anthranilamide with aldehydes or ketones is also performed under solvent-free microwave conditions, highlighting the synergy between these two green chemistry techniques. scispace.com

A summary of these green synthetic methods is provided below.

Solid-Phase Synthesis and Combinatorial Library Generation of this compound Derivatives

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of related compounds, which is essential for drug discovery and lead optimization. Several methods have been developed for the solid-phase synthesis of 2-amino-4(3H)-quinazolinone derivatives, enabling the creation of diverse molecular libraries by varying substituents at multiple positions. nih.govnih.govjustia.com

A common strategy begins with a resin-bound amine. nih.govresearchgate.net In one reported method, the polymer-bound amine is converted into the corresponding S-methylthiopseudourea. nih.gov This resin-bound intermediate is then condensed with various substituted isatoic anhydrides to yield the desired 2-amino-4(1H)-quinazolinone derivatives upon cleavage. nih.govresearchgate.net This approach is highly amenable to combinatorial library generation as the diversity of the final products can be easily controlled by using a range of substituted isatoic anhydrides. nih.gov

Another versatile solid-phase method allows for the introduction of two or three points of diversity. nih.gov This synthesis starts with the generation of a polymer-bound S-methylisothiourea, which is subsequently N-acylated with different substituted o-nitrobenzoic acids. The final step involves the reduction of the nitro group, which triggers an intramolecular cyclization through the formation of a guanidine (B92328) intermediate, affording the 2-amino-4(3H)-quinazolinone derivatives in high yields and purities. nih.gov

A different approach utilizes a Wang resin for the synthesis of 6-alkoxy-2-amino-4(3H)-quinazolinones. lookchem.com The synthesis begins by reacting deprotonated Wang resin with 2,4-dichloro-6-hydroxyquinazoline. The resulting resin-bound intermediate is then reacted with various secondary amines to introduce diversity at the 2-position. lookchem.com This method highlights how the choice of solid support and starting materials can be tailored to generate specific classes of quinazolinone derivatives. lookchem.com

| Solid-Phase Strategy | Resin-Bound Starting Material | Key Reagents | Points of Diversity | Reference |

| Isatoic Anhydride Condensation | Resin-bound amine (converted to S-methylthiopseudourea) | Substituted isatoic anhydrides | Benzene (B151609) ring, exocyclic amine | nih.gov |

| o-Nitrobenzoic Acid Cyclization | Resin-bound amine (converted to S-methylisothiourea) | Substituted o-nitrobenzoic acids | Benzene ring, exocyclic and endocyclic nitrogens | nih.gov |

| Dichloroquinazoline Substitution | Wang resin-bound 2,4-dichloro-6-hydroxyquinazoline | Secondary amines, alcohols | C2-amino group, C6-alkoxy group | lookchem.com |

These solid-phase methodologies offer significant advantages, including the simplification of purification processes and the potential for automation, making them ideal for the construction of extensive combinatorial libraries of this compound derivatives. nih.govlookchem.com

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, or continuous synthesis, has emerged as a valuable technology for chemical manufacturing, offering benefits such as enhanced safety, improved heat and mass transfer, and simplified scalability. While specific flow protocols for this compound are emerging, the application of this technology to related quinazolinone structures demonstrates its significant potential.

One notable example is the development of a continuous-flow synthesis for pyridino[2,1-b]quinazolinones. rsc.orgresearchgate.net This method employs a visible light-induced functionalization of alkynes followed by a nitrile insertion/cyclization tandem sequence within a microchannel reactor. rsc.orgresearchgate.net This photocatalytic reaction provides rapid and practical access to polycyclic quinazolinone structures, achieving high yields and demonstrating amenability to gram-scale production. rsc.org

Furthermore, specific reaction steps in quinazoline (B50416) synthesis have been successfully adapted to continuous-flow systems. For instance, a continuous-flow protocol for the SNAr reaction between 2-chloroquinazoline (B1345744) and benzylamine (B48309) has been reported, significantly reducing reaction times compared to batch processes. researchgate.netchim.it The potential to integrate other green chemistry techniques, such as ultrasonic assistance, with continuous-flow reactors is also being explored for quinazolinone synthesis. researchgate.net

| Flow Chemistry Application | Quinazolinone Type | Key Reaction / Technology | Reported Advantages | Reference |

| Tandem Photocatalysis | Pyridino[2,1-b]quinazolinone | Visible light-induced cyclization | Rapid access, gram-scale potential | rsc.org |

| SNAr Reaction | 2-Amino-4-methoxyquinazolines | Nucleophilic aromatic substitution | Reduced reaction time | chim.it |

| Tandem Isomerization-Cyclization | Quinolines (related heterocycle) | Photochemical isomerization and cyclocondensation | High throughput (>1 g/hr), scalability | vapourtec.com |

These examples underscore the utility of flow chemistry in producing quinazolinone scaffolds and related heterocycles with greater efficiency and control, paving the way for the development of continuous manufacturing processes for this compound and its derivatives.

Stereoselective Synthesis of Chiral this compound Enantiomers and Diastereomers

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure chiral compounds, which often exhibit distinct biological activities. For the this compound scaffold, chirality can be introduced at a stereocenter or through axial chirality.

Catalytic Asymmetric Synthesis: A prominent strategy for creating chiral centers is through catalytic asymmetric reactions. The synthesis of chiral 2,3-dihydroquinazolinones has been achieved from imines and 2-aminobenzamides using a chiral phosphoric acid catalyst. researchgate.net This method relies on multiple hydrogen-bonding interactions between the catalyst and both substrates to achieve efficient long-range stereochemical control, producing products in good to excellent yields and enantiomeric excess (ee). researchgate.net

Chiral Auxiliaries and Chiral Pool Synthesis: The use of the chiral pool, which involves starting from readily available chiral molecules, is another effective approach. An efficient three-step synthesis of chiral 3H-quinazoline-4-one derivatives utilizes α-amino acids as the source of chirality. nih.gov The process involves a Mumm reaction of an imidoyl chloride with an α-amino acid, followed by a reductive cyclization to afford enantiomerically pure quinazolinones. nih.gov This method is particularly advantageous for hindered substrates. nih.gov

Axial Chirality: In recent years, the synthesis of axially chiral quinazolinones has become a significant area of research. mdpi.com These molecules possess a C-N axis of chirality, which arises from restricted rotation. mdpi.com Strategies to construct these atropisomers include:

Palladium-Catalyzed Reactions: Palladium-catalyzed asymmetric reductive desymmetrization and dynamic kinetic resolution have been used to synthesize C-N axially chiral quinazolinones with up to 99% ee. mdpi.com

Organocatalytic N-Acylation: An atroposelective N-acylation reaction has been developed to construct N-N axially chiral quinazolinone derivatives with high yields and very good enantioselectivities. rsc.org

Enzyme-Catalyzed Reactions: Enzymes have been employed for the atroposelective bromination of quinazolinone precursors, leading to axially chiral products. mdpi.com

| Stereoselective Strategy | Source of Chirality | Type of Chirality | Example | Reference |

| Catalytic Asymmetric Aminalization | Chiral Phosphoric Acid Catalyst | Central Chirality | Synthesis of dihydroquinazolinones from imines and 2-aminobenzamides | researchgate.net |

| Chiral Pool Synthesis | α-Amino Acids | Central Chirality | Mumm reaction followed by reductive cyclization | nih.gov |

| Catalytic Asymmetric Desymmetrization | Chiral Palladium Complex | Axial Chirality (C-N) | Reductive desymmetrization of a 3-(2,6-dibromophenyl)quinazolin-4-one | mdpi.com |

| Organocatalytic N-Acylation | Chiral Organocatalyst | Axial Chirality (N-N) | Atroposelective acylation of quinazolinone type benzamides | rsc.org |

Derivatization Strategies for Functionalization of the this compound Scaffold

Functionalization of the this compound scaffold is essential for modulating its physicochemical and pharmacological properties. Derivatization can be achieved at several positions, including the exocyclic amino group, the nitrogen atoms of the heterocyclic ring, and various positions on the fused benzene ring. chim.itnih.gov

Derivatization at the C2-Amino Group: The exocyclic 2-amino group is a common site for functionalization. One strategy involves a one-pot Dimroth rearrangement to synthesize the core 2-aminoquinazolinone, followed by N-acylation. nih.gov Reagents such as acetic anhydride, propionyl chloride, or benzyloxyacetyl chloride can be used to attach various acyl groups to the nitrogen, a modification often intended to improve pharmacokinetic properties. nih.gov

Derivatization at the N3-Position: The nitrogen at the 3-position is another key handle for introducing diversity. Microwave-assisted protocols have been developed for the synthesis of 2,3-disubstituted-3H-quinazolin-4-ones. rjptonline.org In some cases, the 3-amino group of a 3-amino-2-methyl-quinazolin-4-one can be derivatized to form acetamides and arylamides. mdpi.com

Functionalization of the Benzene Ring: The benzene portion of the quinazolinone core can be functionalized to build more complex molecules. For instance, a C-5 bromo-substituted quinazolinone can undergo Pd-catalyzed cyanation, with the resulting nitrile group being hydrogenated to a primary amine. nih.gov This amine then serves as an attachment point for further substitutions. nih.gov Similarly, Suzuki-Miyaura cross-coupling reactions can be used to attach aryl groups to the quinazolinone scaffold, for example at the C6 position. chim.it

Multifunctional Derivatization: More complex derivatization strategies involve attaching larger molecular fragments to the quinazolinone scaffold. Novel fungicides have been created by designing and synthesizing derivatives containing a pyrazole (B372694) carbamide moiety linked to the N3-position via a methylene (B1212753) bridge. nih.gov Such molecular hybridization is a powerful tool for discovering new bioactive compounds. nih.gov

| Position of Derivatization | Reaction Type | Reagents / Catalysts | Purpose / Result | Reference |

| C2-Exocyclic Amino Group | N-Acylation | Acetic anhydride, Propionyl chloride | Improve pharmacokinetic properties | nih.gov |

| N3-Position | Alkylation / Arylation | (Linked to pyrazole carbamide) | Antifungal agents | nih.gov |

| C5-Position | Cyanation / Reduction | Pd-catalyst, Raney Ni/H₂ | Introduction of an amine handle for further substitution | nih.gov |

| C6-Position | Suzuki-Miyaura Cross-Coupling | PdCl₂(PPh₃)₂, XPhos, K₂CO₃ | Attachment of aryl groups | chim.it |

| C2-Position | SNAr | Various amines | Introduction of diverse amino groups | chim.it |

Chemical Reactivity and Transformations of 2 Amino 4ah Quinazolin 4 One

Electrophilic and Nucleophilic Substitution Reactions of 2-amino-4aH-quinazolin-4-one

The quinazolinone ring system's reactivity towards electrophilic and nucleophilic substitution is influenced by the presence and position of substituents on both the pyrimidine (B1678525) and benzene (B151609) rings. nih.gov The two nitrogen atoms within the pyrimidine ring are not equivalent, leading to a polarization of the 3,4-double bond which in turn affects its reaction patterns. nih.govnih.gov

Electrophilic Substitution: Nitration is a well-documented electrophilic substitution reaction for the quinazoline (B50416) nucleus. scispace.comamazonaws.com The regioselectivity of this reaction is dictated by the existing substituents on the ring, with the expected order of reactivity generally being at positions 8 > 6 > 5 > 7 > 4 > 2. nih.govamazonaws.com For instance, 4(3H)-quinazolinones are typically nitrated at the 6-position. nih.gov However, the presence of an ortho-directing group at position 7 can lead to the formation of an 8-nitro product as well. nih.gov

Nucleophilic Substitution: The quinazoline scaffold is also susceptible to nucleophilic attack, particularly at the 4-position. scispace.commdpi.com Regioselective nucleophilic aromatic substitution (SNAr) at the C4 position of 2,4-dichloroquinazoline (B46505) precursors with various amine nucleophiles is a widely employed strategy for synthesizing 4-aminoquinazoline derivatives. mdpi.com The reaction time and conditions can vary depending on the reactivity of the quinazoline and the nucleophilicity of the amine. mdpi.com Similarly, the hydroxy group in 4(3H)-quinazolinone can be substituted by a chlorine atom upon treatment with reagents like phosphoryl chloride or thionyl chloride. nih.gov

Oxidation and Reduction Chemistry of the Quinazolinone Ring System

The quinazolinone ring system exhibits notable stability towards both oxidation and reduction reactions. omicsonline.orgresearchgate.net However, under specific conditions, transformations can be achieved.

Oxidation: The oxidation of quinazoline can lead to the formation of quinazolinone derivatives. For example, oxidation of quinazoline in a dilute aqueous acid with hydrogen peroxide yields 3,4-dihydro-4-oxo quinazoline. nih.govscispace.comamazonaws.com In an alkaline medium, potassium permanganate (B83412) can also be used to achieve the same transformation. nih.govamazonaws.com

Reduction: The reduction of the quinazoline ring can result in dihydro or tetrahydroquinazoline (B156257) derivatives. Catalytic hydrogenation of quinazoline typically stops after the absorption of one molecule of hydrogen, yielding 3,4-dihydroquinazoline. nih.govscispace.comamazonaws.com More potent reducing agents like sodium amalgam, lithium aluminum hydride, and sodium borohydride (B1222165) can produce 1,2,3,4-tetrahydroquinazoline or a mixture of 3,4-dihydro and 1,2,3,4-tetrahydroquinazoline. nih.govscispace.comamazonaws.com

Functionalization and Modification of the Amine and Ring Positions

The 2-amino group and various positions on the quinazolinone ring serve as key handles for introducing chemical diversity. The nature of substituents at positions 2, 6, and 8 is particularly important in influencing the biological activity of the resulting derivatives. researchgate.net

A variety of synthetic strategies have been developed to functionalize the this compound scaffold. One common approach involves the condensation of anthranilic acid derivatives with various reagents. For instance, reacting 2-aminobenzoic acids with triphenylphosphine (B44618) thiocyanate (B1210189) can lead to the formation of 2-thioxo quinazolin-4-ones. researchgate.net

The amine group itself can be a site for further modification. For example, 7- or 8-amino-2-morpholino quinazolines can be alkylated through reductive amination or SN2 reactions. researchgate.net Furthermore, multicomponent reactions offer an efficient route to synthesize 2-amino-3-substituted quinazolinone derivatives from isatoic anhydride (B1165640), an amine, and an electrophilic cyanating agent. aurigeneservices.com This process involves a sequence of reactions including ring opening, decarboxylation, and heterocyclization. aurigeneservices.com

The synthesis of various substituted quinazolinone derivatives often starts from functionalized anthranilic acids or their equivalents. nih.gov For example, 2,6-disubstituted(3H)-quinazolin-4-ones can be synthesized by acylating 6-bromoanthranilic acid, followed by dehydration, condensation with an amine, and subsequent intramolecular cyclization. nih.gov

Ring Expansion and Contraction Reactions of this compound Derivatives

While the quinazolinone ring is generally stable, ring expansion and contraction reactions represent advanced strategies for creating novel heterocyclic systems. These reactions typically involve the rearrangement of the core structure, often initiated by the formation of a reactive intermediate.

Ring Expansion: Ring expansion reactions can be induced by various reagents and conditions. For instance, diethylaminosulfur trifluoride (DAST) can promote ring expansion in cyclic systems containing a vicinal electron-rich group, such as an amino or epoxy group, to a hydroxyl moiety. arkat-usa.org The reaction proceeds through the formation of a good leaving group and subsequent neighboring group participation. arkat-usa.org Another method for ring expansion involves the opening of a cyclopropane-containing bicyclic intermediate, such as in the Buchner ring expansion, which converts arenes to cycloheptatrienes. wikipedia.org

Ring Contraction: Ring contraction can also be achieved through specific chemical transformations. The Favorskii rearrangement and Wolff rearrangement are classic examples of reactions that can lead to ring contraction. wikipedia.org Cationic rearrangements, often of the pinacol (B44631) type, can also result in the contraction of a ring system. wikipedia.org The Demyanov rearrangement, involving the diazotization of aminocycloalkanes, can lead to a mixture of ring-contracted and ring-expanded products. wikipedia.org

Formation of Fused Heterocyclic Systems Involving the this compound Moiety

The this compound moiety serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. These fused systems often exhibit unique biological properties.

One approach to forming fused systems is through the intramolecular cyclization of appropriately substituted quinazolinone derivatives. For example, the reaction of 2-amino-3-substituted quinazolinones with certain reagents can lead to the formation of fused pyrimido[2,1-b]quinazolinone structures. aurigeneservices.com

Another strategy involves the condensation of the 2-amino group with a suitable bifunctional reagent. For instance, the cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one can yield 3-benzyl-2-substituted-3H- nih.govomicsonline.orgresearchgate.nettriazolo[5,1-b]quinazolin-9-ones. nih.gov Similarly, condensing 2-methyl/phenyl/chloro methyl disubstituted benzooxazine-4-one with 1-(2-amino ethyl)-4-substituted benzylidene-2-phenyl-1H-imidazoles-5(4H)-one can produce imidazolo-quinazoline-4-one derivatives. nih.gov

The synthesis of benzimidazo-quinazolinones can be achieved through a multicomponent reaction of aromatic aldehydes with 2-aminobenzimidazole (B67599) and dimedone. openmedicinalchemistryjournal.com Furthermore, copper-catalyzed Ullmann-type C-N coupling followed by intramolecular cross-dehydrogenative coupling has been utilized to synthesize a new class of fused quinazolines. researchgate.net

Structure Activity Relationship Sar Studies and Structural Modifications of 2 Amino 4ah Quinazolin 4 One Derivatives for Biological Target Modulation

Design Principles for 2-amino-4aH-quinazolin-4-one Analogue Libraries

The development of this compound analogue libraries is guided by several key principles aimed at systematically exploring the chemical space around the core scaffold to optimize biological activity. These strategies range from combinatorial chemistry for generating large, diverse libraries to rational design approaches targeting specific enzymes or receptors.

A common strategy involves the solid-phase synthesis of substituted 2-amino-4(1H)-quinazolinones. This method allows for the generation of combinatorial libraries by reacting a resin-bound amine with various substituted isatoic anhydrides, facilitating the creation of a diverse set of derivatives for screening. nih.gov Another approach begins with the thermal cyclization of anthranilic acid to form a 2-methyl-4H-3,1-benzoxazin-4-one intermediate. frontiersin.org This key intermediate can then be reacted with nucleophiles like hydrazine (B178648) hydrate (B1144303) to produce 3-amino-2-methylquinazolin-4(3H)-one, which serves as a versatile precursor for further modifications, particularly at the 3-amino position. frontiersin.org

Rational design principles are also heavily employed. For instance, a series of quinazolin-4-one-based hydroxamic acids were designed as dual PI3K/HDAC inhibitors by strategically incorporating an HDAC pharmacophore into a known PI3K inhibitor scaffold (Idelalisib) using an optimized linker. nih.gov This approach leverages known pharmacophores to create multi-target drugs. Similarly, in the search for mGlu7 negative allosteric modulators (NAMs), a library of 103 new compounds was synthesized to explore the SAR of the quinazolinone chemotype, leading to the identification of potent and selective agents. mdpi.com These design strategies underscore the adaptability of the quinazolinone scaffold in developing targeted therapeutic agents.

Impact of Substituent Variation at Key Positions (2, 3, 6, 8) on Molecular Interactions and in vitro Activity

Systematic variation of substituents at the 2, 3, 6, and 8 positions of the quinazolinone ring is a cornerstone of SAR studies, as these modifications profoundly influence molecular interactions and biological activity. nih.gov

Position 2: Substitutions at the C-2 position are crucial for activity. The presence of methyl, amine, or thiol groups, as well as substituted aromatic rings, has been shown to be essential for antimicrobial properties. nih.gov For example, introducing a 2-chlorophenyl moiety at this position was found to be favorable for mGlu7 NAM activity. mdpi.com In another study, replacing a naphthalenyl moiety with a benzothiazolaminyl fragment at C-2 via bioisosteric replacement was explored to improve drug properties. researchgate.net

Position 3: The N-3 position is a frequent site for modification to enhance therapeutic activity. researchgate.netresearchgate.net Attaching different heterocyclic rings or substituted aromatic rings at this position is a common strategy. researchgate.netnih.gov For instance, a series of potent AMPA receptor antagonists were developed by optimizing an N-3 aryl group. nih.gov The reaction of 3-amino-2-methylquinazolin-4(3H)-one with various benzaldehyde (B42025) derivatives has been used to create a library of Schiff bases with significant antimicrobial potential. frontiersin.org

Position 6 and 8: The benzene (B151609) ring of the quinazolinone core, particularly positions 6 and 8, is another key area for modification. The introduction of halogen atoms, such as bromine or iodine, at these positions can significantly enhance antimicrobial and antitumor activities. nih.govresearchgate.net SAR studies on phenyl quinazolinone derivatives indicated that a single substitution at the 6th position was beneficial for increased antitumor activity. researchgate.net In the context of mGlu7 NAMs, the incorporation of a 2,3-dimethoxyphenyl substituent at the C-6 position improved selectivity and solubility compared to the unsubstituted derivative. mdpi.com

The following table summarizes the impact of various substitutions on the in vitro activity of this compound derivatives.

| Compound/Series | Position 2 Substituent | Position 3 Substituent | Position 6 Substituent | Biological Target/Activity | Findings | Citation |

| ALX-171 | 2-Chlorophenyl | Methyl | 2,3-Dimethoxyphenyl | mGlu7 Receptor | Showed improved selectivity, stability, and solubility with an IC50 of 6.14 µM. | mdpi.com |

| Compound 17 | 2-(4-chlorophenyl) | 3-(4-(dimethylamino)phenyl) | - | EGFR/Anticancer | Exhibited potent cytotoxicity against MCF-7 cells (IC50 = 0.06 µM), equipotent to doxorubicin. | nih.gov |

| Compound 2b | (3,5-dichlorophenyl)amino (N-acetylated) | - | - | SARS-CoV-2 | Retained potent inhibitory activity and showed high exposure in pharmacokinetic studies. | nih.gov |

| PQZ Derivatives | Phenyl | Substituted benzalamino | Bromine | Anticancer | Single substitution at the 6th position was found to be beneficial for antitumor activity. | researchgate.net |

| Antimicrobial Series | Methyl or Thiol | Substituted aromatic ring | Halogen (Iodo) | Antimicrobial | Halogen atoms at positions 6 and 8 were shown to improve antimicrobial activity. | nih.gov |

| Compound 3m | Methyl | (thiophen-2-ylmethylene)amino | - | Antibacterial | Emerged as the most active antibacterial agent with an MIC of 1.95 µg/mL. | frontiersin.org |

Conformational Analysis and its Relevance to Biological Target Binding

The three-dimensional conformation of this compound derivatives plays a critical role in their interaction with biological targets. The spatial arrangement of substituents, particularly bulky aromatic groups, dictates the molecule's ability to fit into the binding site of a protein or enzyme. justia.com

Conformational analysis of 2,6-disubstituted 3-methyl-quinazolin-4-ones reveals that the orientation of aromatic fragments at the C-2 and C-6 positions is influenced by two main factors: the presence of ortho substituents on these rings and the mutual steric influence between the two aromatic rings themselves. mdpi.com For example, in the mGlu7 NAM antagonist ALX-065, the 2-chlorophenyl ring at C-2 adopts an angular position of approximately 65° relative to the quinazolinone plane. mdpi.com This, in turn, favors an angular orientation of the benzene ring at C-6. mdpi.com This defined conformational preference is crucial for achieving the optimal geometry required for high-affinity binding to the allosteric site of the mGlu7 receptor. The precise fit of the molecule within the binding cavity, facilitated by its specific conformation, is essential for effective biological activity. justia.com

Scaffold Hopping and Bioisosteric Replacement Strategies in this compound Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes, improve drug-like properties, and circumvent existing patents. nih.govnih.gov Bioisosterism involves substituting a functional group with another that possesses similar physical or chemical properties, leading to comparable biological activity. scispace.com Scaffold hopping is a more significant structural leap, replacing the central core of a molecule with a different framework while maintaining the essential spatial arrangement of key binding features. nih.govscispace.com

These concepts have been applied to the this compound scaffold to optimize lead compounds. A prominent example is the rational design of dual PI3K/HDAC inhibitors. nih.gov In this work, the quinazolin-4-one core, a known PI3K inhibitor scaffold from the drug Idelalisib, was maintained. A linker and a zinc-binding hydroxamate group, a known pharmacophore for HDAC inhibition, were incorporated into the structure. nih.gov This represents a strategy of merging pharmacophores onto a privileged scaffold to create a multi-target agent. This approach successfully produced compounds with potent dual inhibitory activity, demonstrating how the quinazolinone framework can be used as a foundation for integrating different pharmacophoric elements to achieve a desired polypharmacological profile. nih.gov

Stereochemical Influences on Ligand-Target Binding Affinity and Selectivity

Stereochemistry can have a profound impact on the pharmacological properties of a drug, as different stereoisomers can exhibit vastly different affinities, selectivities, and efficacies for their biological targets. In the realm of this compound derivatives, atropisomerism has been identified as a key stereochemical feature influencing activity.

Atropisomers are stereoisomers that arise from hindered rotation around a single bond. This phenomenon was observed in a series of quinazolin-4-one derivatives developed as AMPA receptor antagonists. nih.gov The presence of a sterically crowded environment around the bond connecting the quinazolinone nitrogen at position 3 to an aryl substituent resulted in a high rotational barrier, allowing for the isolation of stable, non-interconverting atropisomers. nih.gov

The biological evaluation of these separated atropisomers revealed significant differences in their activity. Specifically, the separation of the atropisomers of one derivative led to the identification of (+)-38 (CP-465,022), which demonstrated a high binding affinity for the AMPA receptor with an IC50 value of 36 nM and potent anticonvulsant activity. nih.gov This finding clearly illustrates that the specific three-dimensional arrangement of the N-3 aryl group is critical for optimal interaction with the receptor, highlighting the importance of considering stereochemical factors in the design of potent and selective quinazolinone-based ligands.

Mechanistic Investigations of 2 Amino 4ah Quinazolin 4 One S Biological Interactions at Molecular and Cellular Levels

Enzyme Inhibition and Activation Mechanisms by 2-amino-4aH-quinazolin-4-one Derivatives

Derivatives of this compound have been extensively studied as inhibitors of a wide range of enzymes, many of which are crucial in the pathogenesis of diseases like cancer. The versatility of the quinazolinone core allows for substitutions at various positions, enabling the design of potent and selective inhibitors for specific enzyme targets.

Dihydropteroate Synthase (DHPS): While direct inhibition of DHPS by this compound itself is not extensively documented in the provided results, the broader class of quinazolines has been explored as antimicrobial agents, which can involve targeting folate biosynthesis enzymes like DHPS.

Poly(ADP-ribose) Polymerase-1 (PARP-1): Quinazolinone derivatives have shown significant promise as PARP-1 inhibitors. rjsocmed.comnih.gov PARP-1 is a key enzyme in DNA repair, and its inhibition is a therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. mdpi.com Molecular docking studies indicate that these quinazolinone compounds can bind effectively to the active site of PARP-1. rjsocmed.com Some derivatives have demonstrated better docking scores than existing PARP inhibitors like niraparib. rjsocmed.com The mechanism often involves the quinazolinone scaffold mimicking the nicotinamide (B372718) portion of NAD+, the natural substrate of PARP-1, thereby competitively inhibiting the enzyme. researchgate.net X-ray crystallography has provided detailed insights into the binding modes of these inhibitors within the PARP-1 catalytic domain. nih.gov

Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, making PI3K an attractive therapeutic target. researchgate.net Quinazolin-4-one based compounds have been developed as potent PI3K inhibitors. nih.govnih.govoncotarget.com Some of these derivatives act as dual PI3K/mTOR inhibitors. researchgate.netoncotarget.com The design of these inhibitors often involves incorporating a PI3K-targeting pharmacophore onto the quinazolinone scaffold. nih.gov For instance, quinazolin-4-one based hydroxamic acids have been synthesized as dual PI3K/HDAC inhibitors, demonstrating high potency and selectivity against specific PI3K and HDAC isoforms. nih.govnih.gov

Histone Deacetylases (HDACs): HDACs are another important class of enzymes in cancer therapy, and their inhibition can lead to cell cycle arrest and apoptosis. nih.gov Quinazolin-4-one derivatives have been developed as HDAC inhibitors, with some showing selectivity for specific HDAC isoforms like HDAC6. nih.govmdpi.comekb.eg The design strategy often involves using the quinazolinone moiety as a "cap" group that interacts with the rim of the HDAC active site pocket. nih.govmdpi.com Dual PI3K/HDAC inhibitors based on the quinazolin-4-one scaffold have also been synthesized, offering the potential for synergistic antitumor effects. nih.govnih.gov

Penicillin-Binding Proteins (PBPs): In the context of infectious diseases, quinazolinones have been identified as a novel class of antibacterials that target penicillin-binding proteins (PBPs), specifically PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). nih.govrcsb.org These compounds bind to an allosteric site on PBP2a, which is distinct from the active site where β-lactam antibiotics bind. This allosteric binding triggers a conformational change that opens up the active site, making PBP2a susceptible to inhibition by β-lactams that would otherwise be ineffective. nih.govrcsb.org This synergistic mechanism highlights the potential of quinazolinones to overcome antibiotic resistance.

Epidermal Growth Factor Receptor (EGFR): The quinazoline (B50416) core is a well-established scaffold for EGFR tyrosine kinase inhibitors, with approved drugs like gefitinib (B1684475) and erlotinib (B232) belonging to this class. nih.govugr.es Derivatives of this compound have been extensively investigated as EGFR inhibitors. nih.govmdpi.comnih.gov These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. ugr.es The anilinoquinazoline (B1252766) core mimics the adenine (B156593) ring of ATP. ugr.es Modifications to the quinazolinone scaffold have led to the development of inhibitors targeting EGFR mutations that confer resistance to earlier generations of drugs. nih.govugr.es

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.govsemanticscholar.org 2-Aminoquinazoline derivatives have been identified as inhibitors of CDKs, with some showing selectivity for CDK4. nih.gov More recent research has focused on developing quinazolinone-based inhibitors of CDK2, which is overexpressed in several cancers. semanticscholar.orgnih.gov These inhibitors can induce cell cycle arrest, providing a therapeutic avenue for cancers dependent on CDK2 activity. semanticscholar.orgnih.gov

Receptor Binding and Downstream Signaling Pathway Modulation

Beyond direct enzyme inhibition, this compound derivatives can modulate cellular signaling by binding to various receptors.

Research has shown that substituted 4-aminoquinazolines can act as ligands for Toll-like receptors (TLRs), specifically activating the human TLR4/MD2 complex. nih.gov This activation is dependent on the MD-2 co-receptor but independent of CD14. nih.gov The binding of these compounds to TLR4 initiates a downstream signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like IL-8. nih.gov Molecular docking studies have also suggested that quinazolinone derivatives can interact with the NF-κB receptor, potentially inhibiting the expression of inflammatory genes like COX-2. nih.gov

In the central nervous system, quinazolin-4-one derivatives have been investigated as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). mdpi.com By binding to an allosteric site on the receptor, these compounds can reduce the receptor's response to its endogenous ligand, glutamate. This modulation of glutamatergic signaling has shown potential for antipsychotic-like effects in preclinical models. mdpi.com

Furthermore, the inhibition of receptor tyrosine kinases like EGFR by quinazolinone derivatives directly impacts downstream signaling pathways. By blocking EGFR autophosphorylation, these inhibitors prevent the activation of critical pathways like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are vital for cell proliferation, survival, and metastasis. researchgate.netnih.gov

Interactions with Nucleic Acids and Proteins at a Molecular Level

The biological activities of this compound derivatives are fundamentally rooted in their interactions with biomolecules. As previously discussed, a primary mode of action is the direct binding to and inhibition of enzymes. For instance, in the case of PARP-1, the quinazolinone ring system plays a crucial role in fitting into the nicotinamide-binding pocket of the enzyme. rjsocmed.comresearchgate.net Similarly, their interaction with the ATP-binding site of kinases like EGFR and CDK is a well-established mechanism. ugr.esnih.gov

Some quinazolinone derivatives have been shown to interact with microtubule proteins. mdpi.com These interactions can disrupt the structure of cellular microtubules, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. mdpi.com

While direct intercalation into DNA is not the primary mechanism for most of the discussed activities, the inhibition of enzymes involved in DNA maintenance and replication, such as PARP-1 and topoisomerases, indirectly affects nucleic acid integrity and function. rjsocmed.commdpi.com Additionally, some quinazoline derivatives have been studied as inhibitors of thymidylate synthetase, an enzyme crucial for the synthesis of pyrimidine (B1678525) nucleotides, which are building blocks of DNA. nih.gov

Cellular Uptake and Subcellular Localization Studies (in vitro/cell line models)

The efficacy of any therapeutic agent is contingent on its ability to reach its intracellular target. Cellular uptake and subcellular localization studies are therefore critical. For instance, in the development of dual PI3K/HDAC inhibitors based on quinazolin-4-one, target engagement within the cell was demonstrated using the cellular thermal shift assay (CETSA). nih.govnih.gov This technique confirms that the compound binds to its intended targets, PI3Kδ and HDAC6, in a cellular context. nih.gov

While specific details on the cellular uptake mechanisms for this compound are not extensively detailed in the provided search results, the diverse biological activities observed in various cell lines imply that these compounds can effectively cross the cell membrane. The lipophilicity and other physicochemical properties of the specific derivatives would influence their mode and efficiency of entry into cells.

Effects on Cell Proliferation, Differentiation, and Apoptosis (in vitro/cell line models)

A significant body of research has demonstrated the potent antiproliferative effects of this compound derivatives across a wide range of cancer cell lines. mdpi.commdpi.commdpi.com These compounds have shown efficacy against various tumor types, including breast, lung, and colon cancer. mdpi.commdpi.com

The antiproliferative activity is often linked to the induction of cell cycle arrest and apoptosis. For example, certain quinazolinone derivatives cause cell cycle arrest in the G2/M phase, which is consistent with the inhibition of targets like EGFR or microtubule proteins. mdpi.com Others can induce arrest in the G1 phase. nih.gov

The induction of apoptosis, or programmed cell death, is a common outcome of treatment with these compounds. This is often evidenced by the cleavage of PARP and the activation of caspases, key executioners of the apoptotic cascade. mdpi.com Studies have shown that quinazolinone derivatives can trigger apoptosis through the mitochondrial pathway. researchgate.net Furthermore, some derivatives have been shown to enhance apoptosis by inhibiting autophagy, a cellular survival mechanism. nih.gov

The table below summarizes the antiproliferative activity of selected quinazolinone derivatives in different cancer cell lines.

| Compound Type | Cancer Cell Line | Effect | Reference |

| Quinazolinone-based hydroxamic acids | Various cancer cell lines | Antiproliferative activity | nih.gov |

| Quinazoline sulfonamides | MCF-7, A549, LoVo, HepG2 | Antiproliferative activity, apoptosis induction, G1 cell cycle arrest | nih.gov |

| Fluoroquinazolinones | MCF-7, MDA-MBA-231 | Antitumor activity | mdpi.com |

| Quinazolin-4(3H)-one derivatives | NSCLC cell lines | Antiproliferative activity | mdpi.com |

| 2,3-dihydroquinazolin-4(1H)-one derivatives | - | G2/M-phase cell cycle arrest, apoptosis | mdpi.com |

Computational and Theoretical Studies on 2 Amino 4ah Quinazolin 4 One

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. researchgate.netcyberleninka.ru These methods allow for the detailed investigation of the electronic structure, stability, and reactivity of 2-amino-4aH-quinazolin-4-one.

DFT studies are used to optimize the molecular geometry and calculate various electronic properties. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, indicating that it is easier to excite an electron from the HOMO to the LUMO. physchemres.orgeurjchem.com For instance, in a study of related quinazoline (B50416) derivatives, the energy gap was found to be a significant parameter in determining their reactivity. physchemres.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is crucial for predicting how the molecule will interact with biological targets.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and softness (σ), can also be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability.

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and stability. physchemres.org |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule | Influences solubility and binding interactions. |

| Electronegativity (χ) | Tendency to attract electrons | Provides insight into the molecule's charge transfer capabilities. physchemres.org |

| Chemical Hardness (η) | Resistance to change in electron distribution | A higher value indicates greater stability. physchemres.org |

| Chemical Softness (σ) | Reciprocal of chemical hardness | A higher value indicates greater reactivity. physchemres.org |

These quantum chemical calculations provide a foundational understanding of the molecule's intrinsic properties, which is essential for interpreting its behavior in more complex biological systems.

Molecular Docking and Ligand-Protein Interaction Studies of this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.govnih.gov This method is instrumental in structure-based drug design, providing insights into the binding mode and affinity of potential drug candidates. nih.gov For this compound, molecular docking studies can identify potential protein targets and elucidate the key interactions driving its biological activity.

In numerous studies involving quinazolin-4-one derivatives, molecular docking has been successfully employed to understand their mechanism of action against various protein targets, including enzymes like kinases and thymidylate synthase. nih.govnih.gov The quinazoline core often serves as a scaffold that anchors the molecule in the protein's active site through a network of interactions.

Key interactions typically observed for the quinazoline scaffold include:

Hydrogen Bonds: The nitrogen atoms and the carbonyl group of the quinazolinone ring are common hydrogen bond acceptors, while the amino group at position 2 can act as a hydrogen bond donor. These interactions are crucial for the specificity and stability of the ligand-protein complex.

Hydrophobic Interactions: The bicyclic ring system of quinazoline provides a surface for hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as leucine, isoleucine, and valine. nih.gov

π-π Stacking: The aromatic nature of the quinazoline ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, further stabilizing the complex. mdpi.com

For example, docking studies of quinazoline derivatives into the active site of Epidermal Growth Factor Receptor (EGFR) have shown that the quinazoline nitrogen atoms can form hydrogen bonds with key residues like methionine. ugm.ac.id Similarly, in studies with thymidylate synthase, the quinazoline ring was found to engage in hydrophobic contacts and stacking interactions. nih.gov

Table 2: Common Interacting Residues with the Quinazolin-4-one Scaffold

| Interaction Type | Amino Acid Residues |

| Hydrogen Bonding | Methionine, Aspartic Acid, Glutamic Acid, Arginine, Tyrosine ugm.ac.idnih.gov |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine nih.gov |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan mdpi.com |

By analyzing the docking scores and the specific interactions of this compound with various protein targets, researchers can prioritize this compound for further experimental validation.

Molecular Dynamics Simulations of this compound and its Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. researchgate.net By simulating the movements of atoms over time, MD can assess the stability of the complex and provide a more realistic representation of the binding interactions. nih.gov

An MD simulation of a this compound-protein complex would typically involve analyzing several parameters:

Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand atoms is monitored throughout the simulation to assess the stability of the complex. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains bound in a consistent orientation. nih.gov

Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues is calculated to identify regions of the protein that exhibit higher flexibility. This can provide insights into conformational changes that may occur upon ligand binding. researchgate.net

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are tracked over time. The persistence of key hydrogen bonds throughout the simulation confirms their importance in stabilizing the complex. ugm.ac.id

Binding Free Energy Calculations: Methods like MM/PBSA and MM/GBSA can be used to estimate the binding free energy of the ligand-protein complex, providing a more accurate prediction of binding affinity than docking scores alone. ugm.ac.id

Studies on related quinazoline derivatives have demonstrated the utility of MD simulations. For instance, simulations have confirmed the stability of quinazoline-EGFR complexes, with key hydrogen bonds being maintained for a significant portion of the simulation time. ugm.ac.id These simulations have also shown that the ligand can induce conformational changes in the protein, which may be important for its biological function. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based drug design approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By developing a predictive QSAR model, the biological activity of new, untested compounds like this compound can be estimated. nih.gov

The development of a QSAR model involves several steps:

Data Set Selection: A set of quinazolin-4-one derivatives with known biological activities against a specific target is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties, are calculated for each compound.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously validated using internal and external validation techniques. nih.gov

Several QSAR studies have been conducted on quinazolin-4-one derivatives for various biological activities, including anticancer and antimicrobial effects. nih.govfrontiersin.org These studies have identified key molecular descriptors that influence the activity of these compounds. For example, in a 3D-QSAR study on quinazolin-4(3H)-one analogs as EGFR inhibitors, steric and electrostatic fields were found to be important for activity. nih.gov The resulting models can be used to predict the activity of new derivatives and guide the design of more potent compounds.

A robust QSAR model for quinazolin-4-one derivatives could be used to predict the biological activity of this compound, providing a valuable starting point for experimental investigations.

Prediction of Synthetic Pathways and Reaction Mechanisms

Computational chemistry can also be used to predict and analyze synthetic pathways for the preparation of this compound. By calculating the thermodynamics and kinetics of potential reaction steps, the most feasible synthetic route can be identified.

For example, the synthesis of quinazolin-4-one derivatives often involves the cyclization of an anthranilic acid derivative. frontiersin.org Theoretical calculations can be used to study the mechanism of this cyclization reaction, identifying the transition states and intermediates involved. This information can help in optimizing the reaction conditions to improve the yield and purity of the product.

One common synthetic route to quinazolin-4-ones starts from 2-aminobenzamide (B116534). mdpi.com A potential pathway to this compound could involve the reaction of 2-aminobenzamide with a suitable one-carbon synthon. Computational studies can help in selecting the most appropriate reagent and predicting the reaction mechanism.

Theoretical Prediction and Interpretation of Spectroscopic Properties

Computational methods can accurately predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net These theoretical predictions are invaluable for the structural characterization of newly synthesized compounds like this compound.

By performing DFT calculations, the theoretical ¹H and ¹³C NMR chemical shifts can be obtained. physchemres.org Comparing these predicted chemical shifts with the experimental data can confirm the proposed structure of the molecule. epstem.net Any discrepancies between the theoretical and experimental spectra can provide insights into the conformational preferences or intermolecular interactions of the molecule in solution.

Similarly, the vibrational frequencies of the molecule can be calculated to generate a theoretical IR spectrum. eurjchem.com The calculated frequencies can be assigned to specific vibrational modes, such as the stretching and bending of chemical bonds. This allows for a detailed interpretation of the experimental IR spectrum and confirms the presence of key functional groups in the molecule.

Theoretical spectroscopic data for related quinazoline derivatives have shown good agreement with experimental results, demonstrating the reliability of these computational methods for structural elucidation. physchemres.org

Advanced Research Applications of 2 Amino 4ah Quinazolin 4 One and Its Derivatives Non Clinical

Development as Chemical Probes for Biological Research

Derivatives of 2-amino-4aH-quinazolin-4-one are valuable as chemical probes for dissecting complex biological processes. evitachem.com These molecules can be engineered to interact with specific biological targets, such as enzymes and receptors, allowing researchers to study their functions within cellular pathways. evitachem.com For instance, certain quinazoline (B50416) derivatives can act as inhibitors for kinases, which are enzymes deeply involved in cell proliferation, making them useful tools for cancer research. evitachem.com They can also modulate the activity of receptors associated with inflammation and pain, providing insights into these physiological responses. evitachem.com

A notable example is the development of a fluorescent analog of cytosine, 4-amino-1H-benzo[g]quinazoline-2-one, which is sensitive to pH changes. nih.gov This probe's fluorescence emission shifts from 456 nm to 492 nm as the pH decreases, making it an excellent tool for investigating protonation sites in nucleic acid structures like triplex-forming oligonucleotides. nih.gov The design of such probes often involves a pharmacophore moiety for target binding and a fluorophore for detection, enabling the visualization and study of biological targets like α1-Adrenergic receptors. nih.gov

Role in Catalysis and Organocatalysis

While direct applications of this compound in catalysis are not extensively documented, the broader field of organocatalysis provides a fertile ground for the use of related nitrogen-containing heterocyclic compounds. mdpi.comrsc.org Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering an alternative to traditional metal-based catalysts. princeton.edu

The development of bifunctional amine-thiourea organocatalysts, which employ multiple hydrogen bonding interactions, showcases the potential for complex molecular scaffolds to mediate asymmetric reactions. rsc.org These catalysts can be fine-tuned for specific C-C, C-N, and C-S bond-forming reactions. rsc.org Given the structural features of this compound, including its hydrogen bond donors and acceptors, it represents a potential platform for the design of novel organocatalysts. The synthesis of quinazolin-4-ones can be achieved through various catalytic methods, including copper-catalyzed reactions and even metal-free approaches, highlighting the chemical versatility of this scaffold. organic-chemistry.orgrsc.org

Applications in Material Science and Polymer Chemistry

The unique properties of quinazoline derivatives lend themselves to applications in material science. Poly(amino-quinone)s, a class of polymers, have shown promise as anticorrosive agents for metallic surfaces. researchgate.net These polymers can effectively displace water from wet and rusty metal, and after curing, they exhibit resistance to water, salt spray, and various organic solvents. researchgate.net An electrochemical polymerization method has been developed as a sustainable alternative to traditional condensation polymerization for creating these protective coatings. researchgate.net

The broader field of polymer chemistry is continually exploring new monomers and functional groups to create materials with specific properties. d-nb.info The incorporation of quinazolinone moieties into polymer backbones could lead to novel materials with enhanced thermal stability, photophysical properties, or biological compatibility. The connection between organic and polymer chemistry is crucial for developing greener and more sustainable polymer materials. d-nb.info

Use in Agrochemical Research (e.g., herbicides, fungicides, insecticides)

Quinazolinone derivatives have demonstrated significant potential in the field of agrochemicals, particularly as herbicides. researchgate.net The quinazoline-2,4-dione scaffold has been a focus of research for discovering new 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a promising class of herbicides. researchgate.net Researchers have synthesized and evaluated numerous triketone-containing quinazoline-2,4-dione derivatives, with many showing excellent herbicidal activity against both broadleaf and monocotyledonous weeds. researchgate.net

Some of these novel compounds have exhibited a broader spectrum of weed control than existing commercial herbicides. researchgate.net Furthermore, certain derivatives have shown favorable crop selectivity, indicating their potential for use in controlling weeds in agricultural fields. researchgate.net Beyond herbicides, quinazolin-4-one derivatives have also been investigated for their antifungal and antibacterial activities, suggesting a broader role in crop protection. researchgate.netresearchgate.net The development of new pesticides is critical for managing crop losses due to weeds, fungi, and insects. researchgate.netmdpi.commade-in-china.com

Analytical Method Development for Research Samples (e.g., for mechanistic studies, synthetic purity)

The synthesis and purification of this compound and its derivatives necessitate robust analytical methods to ensure structural integrity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely used to confirm the structure of newly synthesized compounds. evitachem.commdpi.com High-Performance Liquid Chromatography (HPLC) is another critical tool for assessing the purity of these compounds. nih.gov

For instance, in the synthesis of quinazolin-4-one-based hydroxamic acids, analytical HPLC with a diode array detector is employed for purity determination. nih.gov The development of efficient synthetic routes, such as those using microwave assistance or electrochemical methods, often relies on analytical techniques like Thin-Layer Chromatography (TLC) to monitor reaction progress and optimize conditions for high yields and purity. rsc.orgnih.gov These analytical methods are fundamental for both routine quality control and in-depth mechanistic studies of the chemical reactions involving these compounds.

Fluorescent Probes and Imaging Agents for in vitro or Cellular Research

Quinazolinone derivatives are increasingly being recognized for their excellent fluorescent properties, making them highly suitable for developing probes and imaging agents for biological research. researchgate.netmdpi.com These compounds can exhibit strong luminescence, large Stokes shifts, and good photostability. researchgate.netmdpi.com

A key application is in the design of "turn-on" fluorescent probes. For example, a non-fluorescent quinazolinone derivative, 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ), was designed to detect carbon monoxide (CO). mdpi.com In the presence of CO, NPQ is reduced to the highly fluorescent 2-(2′-aminophenyl)-4(3H)-quinazolinone (APQ), providing a clear signal. mdpi.com This principle of designing a pharmacophore for target recognition and a fluorophore for visualization has been used to create probes for α1-Adrenergic receptors, enabling their study through cellular imaging. nih.gov The inherent biocompatibility and low toxicity of many quinazolinone derivatives further enhance their suitability as fluorescent probes for live-cell imaging and other in vitro assays. researchgate.net

Future Directions and Emerging Research Avenues for 2 Amino 4ah Quinazolin 4 One

Integration with Artificial Intelligence and Machine Learning in Chemical and Biological Discovery

The synergy between artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the exploration of 2-amino-4aH-quinazolin-4-one analogues is no exception. nih.govmdpi.com These sophisticated computational tools are being employed to accelerate the identification of novel drug candidates and to predict their biological activities with greater accuracy. nih.govnih.gov

ML algorithms, such as Random Forest, Support Vector Machines, and various neural networks, can be trained on large datasets of known quinazolinone derivatives and their associated biological activities. nih.govresearchgate.net This allows for the development of predictive models that can screen virtual libraries of novel this compound analogues to identify those with the highest probability of desired therapeutic effects. nih.gov For instance, AI can be utilized in quantitative structure-activity relationship (QSAR) analysis to understand how different structural modifications influence the biological activity of these compounds. nih.govunimma.ac.id

Furthermore, deep learning techniques can be applied to predict protein structures and the interactions between these proteins and potential drug candidates. mdpi.comnih.gov This is particularly valuable for identifying new biological targets for this compound derivatives and for designing molecules with enhanced specificity and reduced off-target effects. nih.gov The application of AI extends to predicting pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity, which are critical for the development of safe and effective drugs. mdpi.comresearchgate.net

| AI/ML Application | Description | Potential Impact on this compound Research |

| Virtual Screening | High-throughput screening of large compound libraries using computational models to identify potential drug candidates. | Rapid identification of novel this compound analogues with desired biological activities. |

| QSAR Modeling | Developing mathematical models that correlate the chemical structure of compounds with their biological activity. unimma.ac.id | Guiding the design of more potent and selective this compound derivatives. |

| Protein Structure Prediction | Predicting the three-dimensional structure of target proteins. nih.gov | Facilitating structure-based drug design of this compound analogues. |

| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of drug candidates. researchgate.net | Early identification of compounds with favorable pharmacokinetic and safety profiles. |

Exploration of Novel and Sustainable Synthetic Methodologies

Recent research has focused on one-pot synthesis and multi-component reactions, which offer significant advantages over traditional linear synthetic routes by reducing the number of steps and purification procedures. researchgate.netaurigeneservices.com For example, a novel multi-component reaction has been developed for the synthesis of 2-amino-3-substituted quinazolinones from isatoic anhydride (B1165640), an amine, and an electrophilic cyanating agent in a single step. aurigeneservices.com

Furthermore, there is a growing interest in using sustainable catalysts, such as copper and molecular iodine, to facilitate the synthesis of quinazolinone derivatives. organic-chemistry.org These catalysts are often more environmentally benign than traditional heavy metal catalysts. doaj.org The use of greener solvents and reaction conditions, such as microwave-assisted synthesis and reactions in water or natural deep eutectic solvents (NADES), is also being explored to reduce the environmental impact of chemical synthesis. doaj.orgresearchgate.netresearchgate.net

Discovery and Validation of Untapped Biological Targets and Pathways for this compound Analogues

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. aurigeneservices.comjuniperpublishers.com A key future direction is the systematic exploration and validation of novel biological targets and pathways for this compound analogues.

While many quinazolinone derivatives are known to target kinases, such as EGFR and VEGFR, there is a vast landscape of other potential protein targets that remain to be explored. nih.govnih.gov The identification of these new targets could lead to the development of drugs for a wider range of diseases. For instance, some quinazolinone derivatives have shown potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and as modulators of GABA-A receptors. unimma.ac.idsemanticscholar.org

The discovery of new biological targets will be facilitated by a combination of computational methods, such as molecular docking and virtual screening, and experimental approaches, including high-throughput screening and proteomic profiling. nih.govsemanticscholar.org Once a potential target is identified, rigorous validation studies will be necessary to confirm its role in disease and its interaction with the this compound analogue.

Advanced Computational Design and Optimization of this compound Analogues

Computational chemistry plays a pivotal role in the design and optimization of drug candidates. For this compound analogues, advanced computational techniques are being used to refine their structure and improve their pharmacological properties. sapub.orgresearchgate.net

Molecular docking studies are routinely used to predict the binding mode and affinity of these compounds to their target proteins. researchgate.netsemanticscholar.org This information is invaluable for understanding the structure-activity relationship and for designing modifications that can enhance binding and potency. For example, a study on quinazolin-4-one derivatives as SARS-CoV-2 Mpro inhibitors utilized molecular docking and molecular dynamics simulations to optimize the lead compounds. researchgate.net

In addition to binding affinity, computational models can be used to predict and optimize other crucial properties, such as solubility, membrane permeability, and metabolic stability. researchgate.net By integrating these predictions into the design process, researchers can prioritize the synthesis of compounds with a higher likelihood of success in preclinical and clinical development. The use of 3D-QSAR models, like CoMFA and CoMSIA, can provide detailed insights into the steric and electronic requirements for optimal activity, further guiding the design of new analogues. researchgate.net

Development of Multifunctional this compound Based Systems for Complex Biological Systems

Many complex diseases, such as cancer, involve multiple biological targets and pathways. nih.gov A promising future direction is the development of multifunctional this compound-based systems that can simultaneously modulate multiple targets. This approach, often referred to as polypharmacology, can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.gov

Researchers are designing and synthesizing hybrid molecules that combine the this compound scaffold with other pharmacophores known to interact with different targets. For instance, quinazolin-4-one-based hydroxamic acids have been developed as dual inhibitors of PI3K and HDAC, two important targets in cancer therapy. nih.gov Similarly, hybrids of quinazolin-4-one and 3-cyanopyridin-2-one have been created as dual inhibitors of EGFR and BRAF V600E. mdpi.com

The development of these multifunctional systems requires a deep understanding of the structural requirements for binding to each target. Computational modeling and careful linker design are crucial for creating molecules that can effectively engage with multiple biological entities. The ultimate goal is to develop single chemical entities that can address the complexity of diseases in a more holistic and effective manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。